molecular formula C21H17ClN2O4 B303228 5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione

5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione

Cat. No.: B303228
M. Wt: 396.8 g/mol
InChI Key: AMSMZNGNWIMVIE-UHFFFAOYSA-N
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Description

“5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione” is a complex organic compound that features a benzoxazinone and isoindole-dione moiety. Compounds with such structures are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione” typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzoxazinone Moiety: This could involve the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a chloro-substituted carboxylic acid.

    Formation of the Isoindole-Dione Moiety: This might involve the reaction of a phthalic anhydride derivative with an appropriate amine.

    Coupling of the Two Moieties: The final step could involve coupling the benzoxazinone and isoindole-dione moieties under specific conditions, such as using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the isoindole-dione moiety.

    Reduction: Reduction reactions could occur at the benzoxazinone moiety, potentially converting the oxo group to a hydroxyl group.

    Substitution: The chloro group on the benzoxazinone moiety could be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) could be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.

    Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could yield an alcohol derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or antimicrobial activities.

Industry

In industry, it might be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of “5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione” would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting the enzyme’s activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    5-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-isopentyl-1H-isoindole-1,3(2H)-dione: is similar to other benzoxazinone and isoindole-dione derivatives.

    Benzoxazinone Derivatives: Compounds like 7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl derivatives.

    Isoindole-Dione Derivatives: Compounds like phthalimide derivatives.

Uniqueness

The uniqueness of “this compound” lies in its combined structural features, which might confer unique biological activities or chemical properties not found in other similar compounds.

Properties

Molecular Formula

C21H17ClN2O4

Molecular Weight

396.8 g/mol

IUPAC Name

5-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-(3-methylbutyl)isoindole-1,3-dione

InChI

InChI=1S/C21H17ClN2O4/c1-11(2)7-8-24-19(25)14-5-3-12(9-16(14)20(24)26)18-23-17-10-13(22)4-6-15(17)21(27)28-18/h3-6,9-11H,7-8H2,1-2H3

InChI Key

AMSMZNGNWIMVIE-UHFFFAOYSA-N

SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3

Canonical SMILES

CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=CC(=C4)Cl)C(=O)O3

Origin of Product

United States

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